molecular formula C14H17NO B2672958 3-Phenyl-2-azaspiro[3.5]nonan-1-one CAS No. 1859536-42-7

3-Phenyl-2-azaspiro[3.5]nonan-1-one

Cat. No. B2672958
CAS RN: 1859536-42-7
M. Wt: 215.296
InChI Key: DCABXSUPCDBEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Phenyl-2-azaspiro[3.5]nonan-1-one” is a chemical compound with the molecular formula C14H17NO . It is used for research purposes .


Synthesis Analysis

The synthesis of substituted 2-azaspiro[3.5]nonan-1-ones, such as “3-Phenyl-2-azaspiro[3.5]nonan-1-one”, has been reported in the literature . The process involves an enantioselective synthesis, which is crucial for creating the cholesterol absorption inhibitor (+)-SCH 54016 .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-2-azaspiro[3.5]nonan-1-one” consists of 14 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 215.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-2-azaspiro[3.5]nonan-1-one” include a molecular weight of 215.29 . The compound is stored at room temperature . The boiling point of the compound is not specified .

Scientific Research Applications

Analgesic Activity

3-Phenyl-2-azaspiro[3.5]nonan-1-one: has been investigated for its analgesic properties. Researchers have synthesized derivatives of this compound and evaluated their antinociceptive activity. The resulting spiroazetidin-2-ones, formed through intramolecular cyclization, exhibit analgesic effects . These compounds may hold promise as potential pain-relieving agents.

Cholesterol Absorption Inhibition

Substituted 2-azaspiro[3.5]nonan-1-ones have been explored as potent cholesterol absorption inhibitors. Specifically, the compound (+)-SCH 54016 has shown promise in this regard. Understanding the binding conformation and mechanism of action of these molecules could lead to novel therapeutic strategies for managing cholesterol levels .

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

Researchers have also investigated the synthesis of spirocyclic compounds by fusing oxetane and benzimidazole moieties. Although not directly related to the compound , this work highlights the versatility of spirocyclic structures and their potential applications in drug discovery and medicinal chemistry .

Other Biological Activities

Beyond analgesia and cholesterol inhibition, spiro-β-lactams (such as those derived from 3-Phenyl-2-azaspiro[3.5]nonan-1-one) exhibit various biological activities:

Synthetic Approaches

The synthesis of 3-Phenyl-2-azaspiro[3.5]nonan-1-one involves cyclization reactions, often using Reformatsky reagents. Researchers have explored various aromatic aldehydes benzoylhydrazones as starting materials to obtain substituted spiroazetidin-2-ones .

Safety and Hazards

The safety information for “3-Phenyl-2-azaspiro[3.5]nonan-1-one” indicates that it is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338, among others .

properties

IUPAC Name

1-phenyl-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-13-14(9-5-2-6-10-14)12(15-13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCABXSUPCDBEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1859536-42-7
Record name 3-phenyl-2-azaspiro[3.5]nonan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.